4-bromo-N-(1-(furan-3-yl)propan-2-yl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(1-(furan-3-yl)propan-2-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields of research, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
Target of Action
It is known that thiophene derivatives have a wide range of biological activities and can interact with various targets .
Mode of Action
Thiophene derivatives are known to participate in various types of reactions, such as suzuki–miyaura cross-coupling, which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
For instance, they play a significant role in the Suzuki–Miyaura coupling reaction, which is a key process in organic synthesis .
Result of Action
Thiophene derivatives are known to exhibit a wide range of pharmacological properties, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromo-N-(1-(furan-3-yl)propan-2-yl)thiophene-2-carboxamide in lab experiments is its unique properties. This compound has a high degree of selectivity and potency, which makes it an ideal candidate for drug development. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the research on 4-bromo-N-(1-(furan-3-yl)propan-2-yl)thiophene-2-carboxamide. One of the main areas of future research is the development of new drugs based on this compound for the treatment of various diseases. Another area of future research is the development of new materials based on this compound for electronic and optoelectronic devices. Additionally, there is a need for further research to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesis Methods
The synthesis of 4-bromo-N-(1-(furan-3-yl)propan-2-yl)thiophene-2-carboxamide involves the reaction of 2-bromo-thiophene-3-carboxylic acid with 1-(furan-3-yl)propan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of this compound.
Scientific Research Applications
4-bromo-N-(1-(furan-3-yl)propan-2-yl)thiophene-2-carboxamide has been widely used in scientific research due to its unique properties. This compound has been used in medicinal chemistry to develop new drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been used in material science to develop new materials for electronic and optoelectronic devices.
properties
IUPAC Name |
4-bromo-N-[1-(furan-3-yl)propan-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S/c1-8(4-9-2-3-16-6-9)14-12(15)11-5-10(13)7-17-11/h2-3,5-8H,4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNBHAUIMJQAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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